
2-(Isoxazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoxazol-4-yl)phenol is a heterocyclic compound that features a phenol group attached to an isoxazole ring. Isoxazole is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. For example, the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions can yield ester-functionalized isoxazoles . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Isoxazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Isoxazolines.
Substitution: Halogenated phenols.
Scientific Research Applications
2-(Isoxazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The biological activity of 2-(Isoxazol-4-yl)phenol is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The isoxazole ring can also interact with nucleic acids, making it a potential antiviral agent .
Comparison with Similar Compounds
Isoxazole: The parent compound, which lacks the phenol group.
2-(Isoxazol-5-yl)phenol: A positional isomer with the phenol group at a different position on the isoxazole ring.
Uniqueness: 2-(Isoxazol-4-yl)phenol is unique due to the specific positioning of the phenol group, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, distinguishing it from other isoxazole derivatives .
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(1,2-oxazol-4-yl)phenol |
InChI |
InChI=1S/C9H7NO2/c11-9-4-2-1-3-8(9)7-5-10-12-6-7/h1-6,11H |
InChI Key |
AOFRYHSSPWIJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CON=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


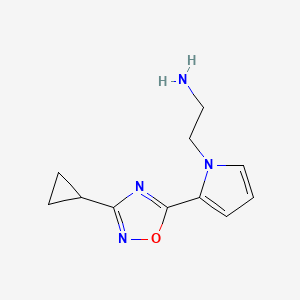
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)

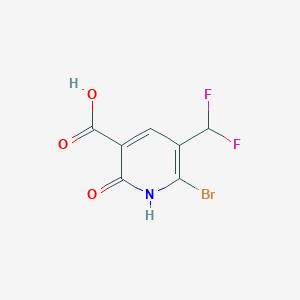
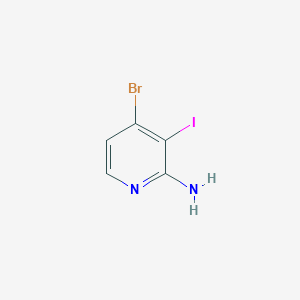
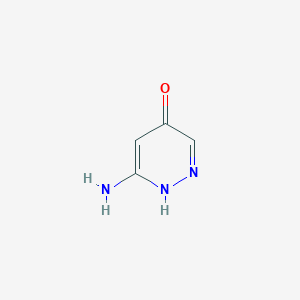



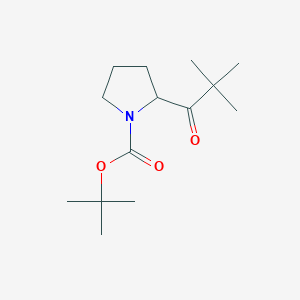
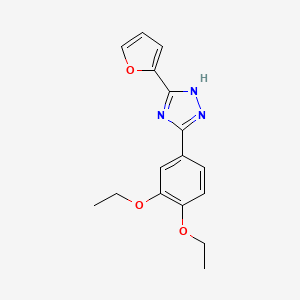
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787428.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787431.png)

